2-Ethoxy-2-methyl-1,3-oxathiolan-5-one
CAS No.: 60977-88-0
Cat. No.: VC19565022
Molecular Formula: C6H10O3S
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60977-88-0 |
|---|---|
| Molecular Formula | C6H10O3S |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | 2-ethoxy-2-methyl-1,3-oxathiolan-5-one |
| Standard InChI | InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3 |
| Standard InChI Key | NMSZGQIYAOBCSA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(OC(=O)CS1)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2-Ethoxy-4-methyl-1,3-oxathiolan-5-one consists of a 1,3-oxathiolane backbone (a five-membered ring containing one oxygen and one sulfur atom) with substituents at the 2- and 4-positions (Figure 1). The molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol . Key structural features include:
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Ethoxy group (-OCH₂CH₃) at the 2-position.
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Methyl group (-CH₃) at the 4-position.
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Ketone group (=O) at the 5-position.
The compound’s exact mass is 162.03500 g/mol, and its topological polar surface area (PSA) is 60.83 Ų, indicating moderate polarity . The LogP value of 0.985 suggests limited hydrophobicity, favoring solubility in polar organic solvents .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₃S |
| Molecular Weight | 162.21 g/mol |
| Exact Mass | 162.03500 g/mol |
| Topological PSA | 60.83 Ų |
| LogP | 0.985 |
Synthesis and Preparation
Historical Synthesis Methods
The first reported synthesis of 2-ethoxy-4-methyl-1,3-oxathiolan-5-one was described by Davidovich et al. (1986) via the acid-catalyzed cyclization of 2-mercaptopropionic acid and triethyl orthoformate . This method involves:
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Transesterification: Reaction of triethyl orthoformate with 2-mercaptopropionic acid to form an intermediate orthoester.
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Cyclization: Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, yielding the oxathiolanone ring .
The reaction typically employs benzoic acid or acetic acid as catalysts, with yields ranging from 49–68% . Notably, stronger acids like sulfuric acid lead to side reactions, reducing efficiency .
Modern Optimization
Recent advances highlight the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, controlled heating at 80°C for 30 minutes improves cyclization efficiency by minimizing decomposition .
Physical and Chemical Properties
Spectroscopic Data
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NMR Spectroscopy:
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Mass Spectrometry:
Stability and Reactivity
The compound exhibits limited stability under acidic conditions. Exposure to trace HCl induces disproportionation, forming 2-[(1,3-oxathiolan-2-yl)thio]ethyl formate (Figure 2) . Comparative studies show that its stability follows the order:
2-ethoxy-1,3-dioxolane > 2-ethoxy-1,3-oxathiolane > 2-ethoxy-1,3-dithiolane .
Applications and Derivatives
Industrial Relevance
2-Ethoxy-4-methyl-1,3-oxathiolan-5-one serves as a precursor for:
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Pharmaceutical intermediates: Functionalized oxathiolanes are explored for antiviral and antitumor agents .
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Polymer additives: Its thiocarbonyl group enhances thermal stability in polyesters .
Derivatives and Analogues
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